ethyl 2-methyl-2-(4-nitrophenoxy)propanoate
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
Rearrangement in Chemical Reactions : Ethyl-2-methyl-2-(4-nitrophenoxy)-propionate shows interesting behavior in chemical reactions. When reduced with lithium borohydride, it undergoes a rearrangement to produce nitrophenoxy-alcohol. This highlights its reactive nature and potential use in synthesis processes (Harfenist & Thom, 1969).
Production of Nitrophenoxyethylamines : Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is involved in the synthesis of 2-(p-nitrophenoxy)ethylamines, indicating its role in the creation of new chemical compounds. These compounds are formed by reactions with 2-aminoethanols and p-chloronitrobenzene (Knipe, Sridhar, & Lound-Keast, 1977).
Intermediate in Drug Synthesis : This compound serves as an important intermediate in the synthesis of biologically active compounds. Its role in synthesizing ethyl 4-(4-nitrophenoxy) picolinate, a crucial intermediate in drug synthesis, underscores its importance in pharmaceutical research (Xiong et al., 2019).
Biological and Pharmaceutical Research
Anti-Inflammatory Activities : Research on compounds derived from Eucommia ulmoides Oliv. has identified new phenolic compounds structurally related to this compound. These compounds exhibit modest anti-inflammatory activities, suggesting potential applications in treating inflammation-related disorders (Ren et al., 2021).
Application in Lipase-Catalyzed Reactions : Ethyl and other variants of 3-(2-nitrophenoxy) butanoates, related to this compound, have been studied for their role in enantioselective hydrolysis catalyzed by Pseudomonas fluorescens and Pseudomonas sp. lipase. This indicates its potential use in producing chiral compounds for pharmaceutical applications (Knezović, Sunjic, & Levai, 1993).
Properties
IUPAC Name |
ethyl 2-methyl-2-(4-nitrophenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(14)12(2,3)18-10-7-5-9(6-8-10)13(15)16/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXNETDTQPCZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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